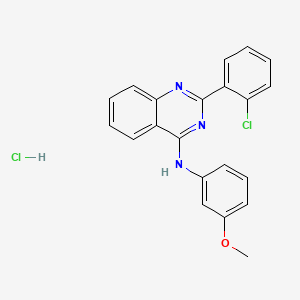
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-quinazolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-quinazolinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-quinazolinamine hydrochloride is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It also inhibits the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-quinazolinamine hydrochloride has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-quinazolinamine hydrochloride in lab experiments is its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, making it a valuable tool for researchers. Additionally, the compound is relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to have cytotoxic effects on some cell lines, which could limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-quinazolinamine hydrochloride. One potential direction is to further investigate its mechanism of action. Understanding how the compound exerts its therapeutic effects could lead to the development of more effective treatments for various diseases.
Another future direction is to explore the compound's potential use in combination with other drugs. It has been suggested that the compound could enhance the efficacy of other drugs, making it a valuable tool for combination therapy.
Finally, further studies are needed to determine the compound's safety and efficacy in human clinical trials. If the compound proves to be safe and effective in human trials, it could become a valuable therapeutic agent for the treatment of various diseases.
合成方法
The synthesis method of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-quinazolinamine hydrochloride involves the reaction of 2-chloroaniline and 3-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 4-chloro-6,7-dimethoxyquinazoline to obtain the final product in the form of a hydrochloride salt.
科学研究应用
2-(2-chlorophenyl)-N-(3-methoxyphenyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It also possesses anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by preventing neuronal damage.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O.ClH/c1-26-15-8-6-7-14(13-15)23-21-17-10-3-5-12-19(17)24-20(25-21)16-9-2-4-11-18(16)22;/h2-13H,1H3,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBPLZFYAVHURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6550728 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
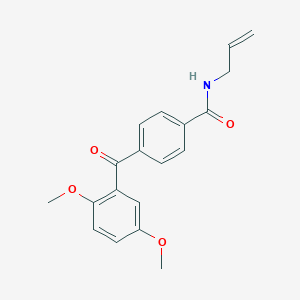
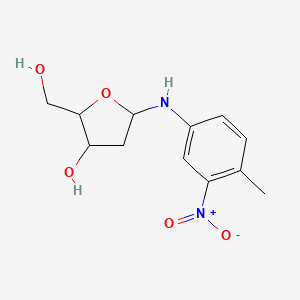
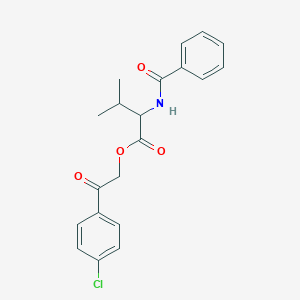
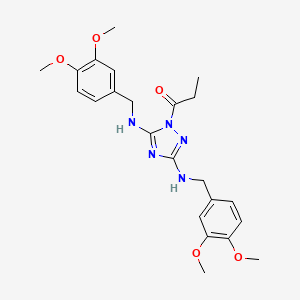
![N,2-dimethyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4969431.png)
![6-methyl-5-[5-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4969439.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B4969441.png)

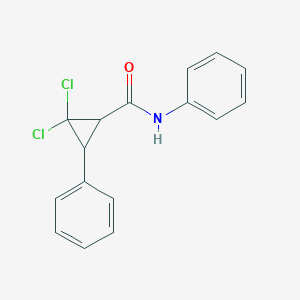
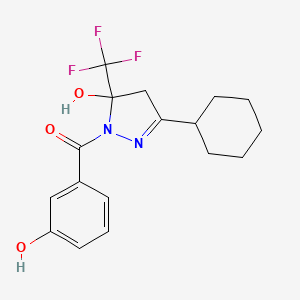
![5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969466.png)